molecular formula C8H3ClN4O2 B1360811 6-Chloro-4-nitro-1H-indazole-3-carbonitrile CAS No. 885519-37-9

6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Cat. No.: B1360811
CAS No.: 885519-37-9
M. Wt: 222.59 g/mol
InChI Key: UGHXVZFALVMGAI-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Biochemical Analysis

Biochemical Properties

6-Chloro-4-nitro-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to exhibit antiproliferative activity by inhibiting cell growth in neoplastic cell lines . This interaction is primarily due to the compound’s ability to bind to specific enzymes and proteins, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This indicates that this compound can modulate cell cycle progression, potentially leading to antiproliferative effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with enzymes and proteins, altering their activity and function. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, a key enzyme involved in cell signaling pathways . This inhibition can lead to changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions . Long-term exposure to this compound may lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiproliferative activity, while higher doses may lead to toxic or adverse effects. Studies have shown that indazole derivatives can inhibit cell growth at concentrations lower than 1 μM, but higher doses may cause toxicity and adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can further interact with biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for determining its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues and cells . Understanding the transport and distribution of this compound is crucial for determining its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and function, determining its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile typically involves the nitration of 6-chloro-1H-indazole-3-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The chloro group in the compound can be substituted by nucleophiles, leading to the formation of a wide range of substituted indazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with varying degrees of oxidation at the nitro group.

    Reduction: Amino derivatives of the original compound.

    Substitution: A variety of substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-nitro-1H-indazole-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry.

    Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors, making them valuable in biochemical studies.

    Medicine: Some derivatives of this compound have exhibited promising anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.

Comparison with Similar Compounds

  • 6-Chloro-4-nitro-1H-indazole-3-carboxaldehyde
  • 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
  • 6-Chloro-4-nitro-1H-indazole-3-methyl

Comparison: 6-Chloro-4-nitro-1H-indazole-3-carbonitrile is unique due to the presence of the cyano group, which can participate in a variety of chemical reactions, providing a versatile platform for the synthesis of diverse derivatives. The presence of both chloro and nitro groups also enhances its reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

6-chloro-4-nitro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHXVZFALVMGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646185
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-37-9
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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